NADPH Oxidase (NOX) Inhibition: Target Compound Versus Apocynin in In Vivo Inflammation Models
Vendor technical documentation identifies 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . The referenced primary literature—specifically Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res., 2011)—demonstrates that pharmacological NADPH oxidase inhibition with the reference inhibitor apocynin (CAS 498-02-2) significantly attenuates inflammatory parameters in murine models of carrageenan-induced pleurisy and cerebral ischemia/reperfusion injury . These studies provide a validated experimental framework within which the target compound can be directly benchmarked against apocynin. Importantly, apocynin acts as a prodrug requiring myeloperoxidase-mediated activation and primarily inhibits NOX2, whereas quinazolinone-based inhibitors may engage NOX isoforms through distinct binding modes and may exhibit different isoform selectivity profiles . This mechanistic divergence means that the two compounds are not functionally interchangeable despite sharing an annotated target class.
| Evidence Dimension | NADPH oxidase inhibitory activity in in vivo inflammation models |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor (specific IC₅₀ values not publicly disclosed in peer-reviewed literature at time of analysis); referenced in Impellizzeri et al. (2011) and Genovese et al. (2011) experimental contexts |
| Comparator Or Baseline | Apocynin (CAS 498-02-2): demonstrated significant reduction of neutrophil infiltration, TNF-α, IL-1β, ICAM-1, P-selectin, NF-κB, iNOS, nitrotyrosine, PARP, and MAPK activation in carrageenan-induced pleurisy model; significant neuroprotection in cerebral ischemia/reperfusion model |
| Quantified Difference | Direct head-to-head quantitative comparison not available in public domain; scaffold-based differentiation predicted via distinct quinazolinone versus methoxyphenol chemotypes |
| Conditions | Mouse model of carrageenan-induced pleurisy (Biochem. Pharmacol. 2011); rat model of cerebral ischemia/reperfusion (Brain Res. 2011) |
Why This Matters
For researchers selecting a NOX inhibitor tool compound, the quinazolinone–benzamide scaffold of CAS 899980-25-7 offers a chemotype distinct from the catechol-based apocynin prodrug, enabling orthogonal chemical probe strategies to validate NOX-dependent phenotypes.
- [1] Impellizzeri, D., Esposito, E., Mazzon, E., Paterniti, I., Di Paola, R., Bramanti, P., & Cuzzocrea, S. (2011). Effect of apocynin, a NADPH oxidase inhibitor, on acute lung inflammation. Biochemical Pharmacology, 81(5), 636–648. doi:10.1016/j.bcp.2010.12.006 View Source
- [2] Genovese, T., Mazzon, E., Paterniti, I., Esposito, E., Bramanti, P., & Cuzzocrea, S. (2011). Modulation of NADPH oxidase activation in cerebral ischemia/reperfusion injury in rats. Brain Research, 1372, 92–102. doi:10.1016/j.brainres.2010.11.088 View Source
